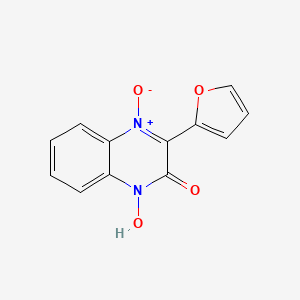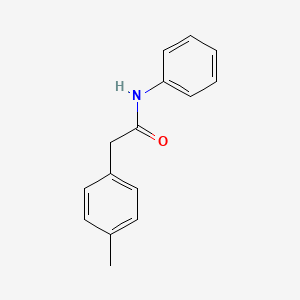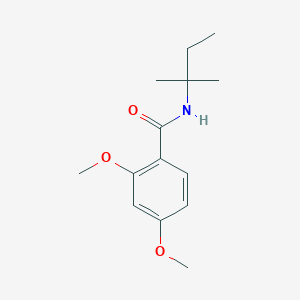![molecular formula C17H17N3O3 B5726834 3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)
3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide, commonly known as FPHA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPHA belongs to the class of acrylamide derivatives and has been shown to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
FPHA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. FPHA has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, FPHA has been shown to have antidiabetic properties and can be used in the treatment of diabetes.
Mécanisme D'action
The mechanism of action of FPHA is not fully understood. However, it has been suggested that FPHA exerts its biological activities by inhibiting various enzymes and signaling pathways. FPHA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. FPHA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. Moreover, FPHA has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
FPHA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. FPHA has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth. Moreover, FPHA has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals. FPHA has also been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FPHA has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield and purity. FPHA is also stable under normal laboratory conditions. However, FPHA has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and handling. Moreover, FPHA has low bioavailability and requires the use of high concentrations for its biological activities.
Orientations Futures
There are several future directions for the research on FPHA. One of the potential applications of FPHA is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are required to understand the mechanism of action of FPHA in these diseases and to develop more potent derivatives of FPHA. Moreover, FPHA has potential applications in the treatment of diabetes and cancer. Future studies should focus on the development of FPHA derivatives with improved bioavailability and potency. Furthermore, FPHA can be used as a lead compound for the development of new drugs with novel mechanisms of action.
Méthodes De Synthèse
FPHA can be synthesized using a simple one-pot reaction between 3-furyl acryloyl chloride and 2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained in high yield and purity using this method.
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-13(15-5-3-2-4-6-15)19-20-17(22)11-18-16(21)8-7-14-9-10-23-12-14/h2-10,12H,11H2,1H3,(H,18,21)(H,20,22)/b8-7+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZGJINQNLIWGP-LDTXJDIMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C=CC1=COC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)/C=C/C1=COC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)

![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)

![N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)